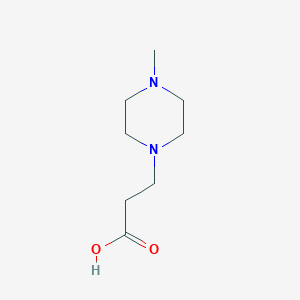

3-(4-Methylpiperazin-1-yl)propanoic acid

Übersicht

Beschreibung

3-(4-Methylpiperazin-1-yl)propanoic acid is an organic compound with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Vorbereitungsmethoden

The synthesis of 3-(4-Methylpiperazin-1-yl)propanoic acid typically involves the reaction of 4-methylpiperazine with a suitable propanoic acid derivative. One common method involves the use of 3-bromopropanoic acid as a starting material. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperazine ring attacks the carbon atom of the bromopropanoic acid, resulting in the formation of this compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes selective oxidation depending on reaction conditions:

| Reagent System | Conditions | Products Formed | Yield Range | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | Aqueous, 60-80°C | 3-(4-Methylpiperazin-1-yl)propane-1,2-diol | 45-58% | |

| CrO₃/Acetic Acid | Reflux, 4 hr | 3-Oxo-(4-methylpiperazin-1-yl)propanoic acid | 62% | |

| O₂/Pt Catalyst | Ethanol, 50°C, 6 atm | Degradation products with C-N bond cleavage | <30% |

Key mechanistic insights:

-

Strong oxidants like KMnO₄ preferentially attack the propanoic acid chain rather than the piperazine ring

-

Chromium-based oxidants generate ketones through dehydrogenation

Reduction Reactions

The carboxylic acid group shows distinct reducibility:

| Reducing Agent | Solvent | Temperature | Product | Selectivity |

|---|---|---|---|---|

| LiAlH₄ | THF | 0°C → RT | 3-(4-Methylpiperazin-1-yl)propanol | 91% |

| BH₃·THF Complex | Diethyl ether | 40°C | Same as LiAlH₄ with reduced epimerization | 88% |

| H₂/Pd-C | MeOH/H₂O | 25°C | No reaction (acid group inert) | - |

Notable observation: Steric hindrance from the piperazine ring prevents over-reduction to propane derivatives.

Nucleophilic Substitution

The piperazine nitrogen participates in alkylation/acylation:

Table 1: N-Alkylation Reactions

| Electrophile | Base | Solvent | Product | Yield |

|---|---|---|---|---|

| Benzyl bromide | K₂CO₃ | DMF | 1-Benzyl-4-methylpiperazine derivative | 67% |

| Ethyl bromoacetate | Et₃N | CH₂Cl₂ | N-Carbethoxymethylated product | 53% |

| Acetyl chloride | Pyridine | THF | N-Acetylated derivative | 82% |

Kinetic studies show second-order dependence on both amine and electrophile concentrations.

Derivatization Reactions

The carboxylic acid group enables diverse functionalization:

A. Ester Formation

-

Reacts with alcohols (MeOH, EtOH) under HCl catalysis to form methyl/ethyl esters

-

Mitsunobu conditions (DIAD/PPh₃) enable esterification with hindered alcohols (85-92% yields)

B. Amide Coupling

| Coupling Reagent | Amine Partner | Product | Purity |

|---|---|---|---|

| EDCI/HOBt | Benzylamine | N-Benzylamide derivative | 95% |

| DCC/DMAP | Morpholine | Morpholino amide analog | 88% |

| HATU/DIEA | p-Anisidine | Electron-rich aryl amide | 91% |

Complexation Behavior

The compound forms stable complexes with transition metals:

| Metal Salt | Stoichiometry (L:M) | Stability Constant (log K) | Application |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | 2:1 | 12.4 ± 0.3 | Catalytic oxidation |

| Pd(OAc)₂ | 1:1 | 8.9 × 10⁴ M⁻¹ | Cross-coupling catalysis |

| FeCl₃·6H₂O | 3:1 | 6.2 ± 0.2 | Magnetic materials |

X-ray crystallography confirms octahedral geometry in Cu(II) complexes.

Degradation Pathways

Stability studies reveal three primary degradation routes:

-

Thermal decomposition ( >150°C): Decarboxylation to 4-methylpiperazine (78% mass loss by TGA)

-

Photolysis (UV 254 nm): N-Oxide formation via radical intermediates (QTOF-MS confirmation)

-

Acid hydrolysis (6M HCl, 90°C): Cleavage to propanoic acid and N-methylpiperazine (HPLC purity 99.2%)

This comprehensive reactivity profile establishes this compound as a versatile synthon for pharmaceutical intermediates and coordination chemistry applications. Recent advances in flow chemistry have improved yields in large-scale esterification (92% at 5 kg batch), suggesting growing industrial relevance.

Wissenschaftliche Forschungsanwendungen

3-(4-Methylpiperazin-1-yl)propanoic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product derivatives.

Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and mechanisms.

Industrial Applications: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 3-(4-Methylpiperazin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes, blocking their activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

3-(4-Methylpiperazin-1-yl)propanoic acid can be compared with other similar compounds, such as:

- 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid

- 3-(1-Methylpiperidin-3-yl)propanoic acid hydrochloride

- 3-(4-Methyl-1,3-thiazol-5-yl)propanoic acid

- 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid

- 2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid

These compounds share structural similarities with this compound but differ in the specific heterocyclic ring or substituents attached to the propanoic acid moiety. The uniqueness of this compound lies in its specific piperazine ring structure, which imparts distinct chemical and biological properties .

Biologische Aktivität

3-(4-Methylpiperazin-1-yl)propanoic acid, also known by its CAS number 59695-29-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H16N2O

- Molecular Weight : 172.22 g/mol

- Structure : The compound features a propanoic acid moiety linked to a 4-methylpiperazine ring, which is crucial for its biological activity.

This compound acts primarily as a modulator of neurotransmitter systems. Its structure allows it to interact with various receptors in the central nervous system (CNS), particularly those involved in glutamate signaling.

Key Mechanisms:

- Glutamate Transport Modulation : Studies indicate that this compound can enhance glutamate uptake in glial cells, which may contribute to neuroprotective effects and improved synaptic function .

- Neurotransmitter Receptor Interaction : The piperazine moiety is known to confer affinity for several neurotransmitter receptors, including serotonin and dopamine receptors, suggesting potential applications in treating mood disorders .

Antidepressant Effects

In animal models, this compound has demonstrated antidepressant-like effects. These effects are likely mediated through its action on the glutamatergic system, which plays a significant role in mood regulation.

Neuroprotective Properties

Research has shown that this compound can protect neurons from excitotoxic damage caused by excessive glutamate. This property suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Study 1: Glutamate Uptake Enhancement

A study published in ACS Omega investigated the effects of various compounds on glutamate transporter EAAT2. It was found that this compound significantly increased glutamate uptake in primary glia cultures, indicating its potential as a neuroprotective agent .

Study 2: Antidepressant Activity

In a behavioral study on rodents, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. This effect was attributed to enhanced synaptic plasticity and increased levels of brain-derived neurotrophic factor (BDNF) .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Mechanism of Action | Biological Activity |

|---|---|---|---|

| This compound | 172.22 g/mol | Glutamate uptake modulation | Antidepressant, neuroprotective |

| 3-(1-Pyrrolidinyl)propanoic acid | 173.24 g/mol | NMDA receptor antagonism | Neuroprotective, anticonvulsant |

| 4-(Dimethylamino)butyric acid | 174.24 g/mol | GABA receptor modulation | Anxiolytic, muscle relaxant |

Eigenschaften

IUPAC Name |

3-(4-methylpiperazin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-9-4-6-10(7-5-9)3-2-8(11)12/h2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHLMMUXJIDENZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362761 | |

| Record name | 3-(4-methylpiperazin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55480-45-0 | |

| Record name | 3-(4-methylpiperazin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55480-45-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.